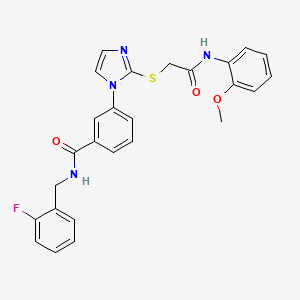

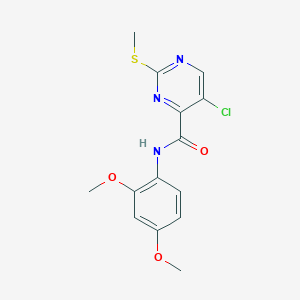

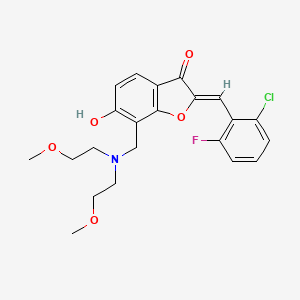

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzamide” is a chemical compound that likely contains a 3-hydroxytetrahydrofuran group, a propyl group, and a benzamide group . It’s likely used in scientific research, particularly in organic chemistry studies and potentially in drug synthesis.

Synthesis Analysis

While specific synthesis methods for this compound are not available, 3-hydroxytetrahydrofuran (3-OH THF), a component of this compound, can be synthesized via several methods. One method involves the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane . Another method involves the hydroboration of 2,3- and 2,5-dihydrofuran employing various borane reagents .Wissenschaftliche Forschungsanwendungen

Microbiological Activity

This compound has been used in the synthesis of oxolane ammonium salts, which are muscarine-like derivatives . These derivatives have shown significant microbiological activity against various strains of bacteria and yeasts . For instance, they have been effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, Gram-positive staphylococci like Staphylococcus aureus, and pathogenic yeasts of the genus Candida .

Antioxidant Activity

The compound has been used in the synthesis of Schiff’s bases and thiazolidine-4-ones . These derivatives have been evaluated for their antioxidant activity using the phosphomolybdenum method . Most of these bases and thiazolidine-4-ones, especially those bearing two hydroxyl groups on the phenyl ring, have shown excellent antioxidant activity .

Photoexcitation Studies

The compound has been used in modeling deoxyribose radicals . Experiments and calculations suggest that carbohydrate radicals incorporating the 3-hydroxyoxolan-3-yl motif will prefer ring-cleavage dissociations at low internal energies or upon photoexcitation by absorbing light at ∼590 and ∼400 nm .

Synthesis of Muscarine-Type Derivatives

The compound has been used in the synthesis of muscarine-type derivatives . These derivatives contain a quaternary nitrogen atom and a hydroxyl group linked to the oxolane ring . The crystal structure of the pyridinium derivative showed a high similarity of the conformation of the oxolane ring to previously published crystal structures of muscarine .

Synthesis of Ammonium Salts

The compound has been used in the synthesis of ammonium salts . The derivative containing the longest (decyl) chain attached to the quaternary nitrogen atom turned out to be the most active .

Synthesis of Thiazolidine-4-Ones

The compound has been used in the synthesis of thiazolidine-4-ones . These derivatives have been evaluated for their antioxidant activity .

Eigenschaften

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-3-12-4-6-13(7-5-12)14(17)16-10-15(18)8-9-19-11-15/h4-7,18H,2-3,8-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZRBNZBUYMRAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC2(CCOC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-propylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2856502.png)

![N-(2,5-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2856507.png)

![4-fluoro-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2856508.png)

![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856512.png)

![N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2856513.png)

![3-(4-ethoxyphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2856515.png)